REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH2:10][n:11]2[n:12][c:13]([N+:16]([O-:17])=[O:18])[cH:14][cH:15]2)[cH:8][cH:9]1)=[O:19].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Na+:25].[Na+:26].[O-:27][C:28](=[O:29])[O-:30].[OH2:20].[OH2:21].[Sn:22]([Cl:23])[Cl:24]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH2:10][n:11]2[n:12][c:13]([NH2:16])[cH:14][cH:15]2)[cH:8][cH:9]1)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(Cn2ccc([N+](=O)[O-])n2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Cn2ccc(N)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |